molecular formula C20H18N2O4S2 B407215 N-[5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide CAS No. 300559-25-5

N-[5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide

Cat. No.: B407215
CAS No.: 300559-25-5
M. Wt: 414.5g/mol
InChI Key: AMXLJWOCCUSFLO-BOPFTXTBSA-N
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Description

N-[5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide is a useful research compound. Its molecular formula is C20H18N2O4S2 and its molecular weight is 414.5g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Applications

Rhodanine derivatives have been synthesized and evaluated for their potential as antimicrobial agents against a variety of bacterial, mycobacterial, and fungal pathogens. Some derivatives have shown significant activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, as well as methicillin-resistant Staphylococcus aureus (MRSA) among Gram-positive bacteria. The activity against Gram-negative and fungal pathogens was found to be marginal in some cases, indicating a selective efficacy profile (Krátký, Vinšová, & Stolaříková, 2017). Further investigations into rhodanine-based molecules synthesized through efficient procedures have also highlighted their antimicrobial properties, particularly against bacterial strains like Pseudomonas aeruginosa and Escherichia coli, and fungal strains such as Candida albicans and Aspergillus niger (Rana, Desai, & Jauhari, 2014).

Anti-inflammatory Activity

Studies have also explored rhodanine derivatives for their anti-inflammatory properties. Derivatives synthesized from specific reactions demonstrated significant anti-inflammatory activity, showcasing the versatility of the rhodanine scaffold in the development of potential anti-inflammatory agents (Sunder & Maleraju, 2013).

Antidiabetic Potential

The inhibition of aldose reductase, an enzyme involved in diabetic complications, by rhodanine-3-acetamide derivatives, highlights another significant application of these compounds. Certain derivatives have shown promising in vitro inhibitory potential against aldose and aldehyde reductase enzymes, suggesting their utility in managing diabetic complications. The most potent compounds against aldose reductase showcased higher inhibition than standard drugs, indicating their potential as effective antidiabetic agents (Bacha et al., 2021).

Properties

IUPAC Name

N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S2/c1-2-26-16-10-14(8-9-15(16)23)11-17-19(25)22(20(27)28-17)21-18(24)12-13-6-4-3-5-7-13/h3-11,23H,2,12H2,1H3,(H,21,24)/b17-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXLJWOCCUSFLO-BOPFTXTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.